molecular formula C5H7ClO B1591524 Cyclopropylacetyl chloride CAS No. 54322-65-5

Cyclopropylacetyl chloride

Cat. No.: B1591524
CAS No.: 54322-65-5
M. Wt: 118.56 g/mol
InChI Key: IALGRRFZGRXFKT-UHFFFAOYSA-N
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Description

Cyclopropylacetyl chloride is an organic compound with the molecular formula C5H7ClO. It is a colorless liquid that is primarily used as an intermediate in organic synthesis. The compound is characterized by the presence of a cyclopropyl group attached to an acetyl chloride moiety, making it a valuable reagent in various chemical reactions.

Biochemical Analysis

Biochemical Properties

Cyclopropylacetyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with enzymes, proteins, and other biomolecules through acylation reactions. The compound is known to react with nucleophiles such as amines and alcohols, forming amides and esters, respectively. These interactions are crucial in the modification of biomolecules, influencing their structure and function .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by modifying proteins and enzymes through acylation. This modification can alter cell signaling pathways, gene expression, and cellular metabolism. For instance, the acylation of enzymes involved in metabolic pathways can lead to changes in their activity, impacting overall cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through the formation of covalent bonds. The compound acts as an acylating agent, transferring its acyl group to nucleophilic sites on proteins and enzymes. This acylation can inhibit or activate enzyme activity, depending on the site of modification. Additionally, this compound can influence gene expression by modifying transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under controlled conditions but can degrade over time, leading to a decrease in its effectiveness. Long-term exposure to this compound can result in cumulative effects on cellular function, including alterations in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity and gene expression. Toxic or adverse effects may occur at high doses, including cellular damage and disruption of metabolic processes. It is essential to determine the appropriate dosage to avoid these adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can influence metabolic flux and metabolite levels by modifying enzymes involved in key metabolic processes. For example, the acylation of enzymes in the citric acid cycle can alter the production of ATP and other metabolites, impacting overall cellular energy metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function. For instance, the binding of this compound to specific transporters can facilitate its uptake into cells, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it can modify proteins and enzymes. This localization is crucial for its activity, as it allows this compound to interact with target biomolecules in specific cellular environments .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopropylacetyl chloride can be synthesized through the reaction of cyclopropylacetic acid with thionyl chloride. The reaction typically involves the following steps:

  • Dissolving cyclopropylacetic acid in an inert solvent such as dichloromethane.
  • Adding thionyl chloride dropwise to the solution while maintaining the temperature below 0°C.
  • Allowing the reaction mixture to warm to room temperature and stirring for several hours.
  • Removing the solvent and excess thionyl chloride under reduced pressure to obtain this compound.

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of large reactors and efficient distillation techniques to ensure high purity and yield of the product.

Chemical Reactions Analysis

Types of Reactions: Cyclopropylacetyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.

    Hydrolysis: Reacts with water to form cyclopropylacetic acid and hydrochloric acid.

    Reduction: Can be reduced to cyclopropylacetaldehyde using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Amines: Reacts with primary and secondary amines under mild conditions to form amides.

    Alcohols: Reacts with alcohols in the presence of a base to form esters.

    Water: Hydrolysis occurs readily in the presence of water or aqueous solutions.

Major Products:

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Cyclopropylacetic Acid: Formed from hydrolysis.

Scientific Research Applications

Cyclopropylacetyl chloride is used in various scientific research applications, including:

    Organic Synthesis: As a building block for the synthesis of more complex molecules.

    Pharmaceuticals: Used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Agrochemicals: Employed in the production of agrochemical compounds.

    Material Science: Utilized in the preparation of specialty polymers and materials.

Comparison with Similar Compounds

    Acetyl Chloride: Similar in structure but lacks the cyclopropyl group.

    Propionyl Chloride: Contains a propionyl group instead of a cyclopropyl group.

    Cyclopropylcarbonyl Chloride: Similar but with a different carbonyl group attachment.

Uniqueness: Cyclopropylacetyl chloride is unique due to the presence of the cyclopropyl group, which imparts distinct reactivity and steric properties compared to other acyl chlorides. This makes it a valuable reagent in the synthesis of compounds that require the cyclopropyl moiety for their biological or chemical activity.

Properties

IUPAC Name

2-cyclopropylacetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClO/c6-5(7)3-4-1-2-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IALGRRFZGRXFKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80558993
Record name Cyclopropylacetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54322-65-5
Record name Cyclopropylacetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-cyclopropylacetyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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